Tetrahydrothiopyran-4-carbonitrile

Description

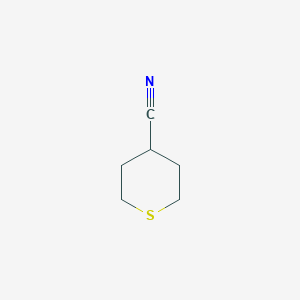

Structure

3D Structure

Properties

IUPAC Name |

thiane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKVZWAEWJUKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616241 | |

| Record name | Thiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195503-40-3 | |

| Record name | Thiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthetic routes to Tetrahydrothiopyran-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The guide details the synthesis of the key intermediate, Tetrahydrothiopyran-4-one, and its subsequent conversion to the target nitrile. Included are detailed experimental protocols, tabulated quantitative data for easy comparison, and process diagrams to illustrate the synthetic workflows.

Synthesis of the Key Intermediate: Tetrahydrothiopyran-4-one

The most common and scalable route to Tetrahydrothiopyran-4-one begins with dimethyl 3,3'-thiodipropanoate. The synthesis is a two-step process involving an intramolecular Dieckmann condensation followed by acidic hydrolysis and decarboxylation.[1][2]

Synthetic Pathway Overview

The synthesis proceeds as follows:

-

Dieckmann Condensation: Dimethyl 3,3'-thiodipropanoate undergoes an intramolecular cyclization in the presence of a strong base, such as sodium hydride, to form the cyclic β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

-

Hydrolysis & Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis, which cleaves the ester group, and subsequent decarboxylation under reflux to yield the final product, Tetrahydrothiopyran-4-one.

Quantitative Data for Tetrahydrothiopyran-4-one Synthesis

| Step | Reaction | Starting Material | Key Reagents/Solvents | Temperature | Time | Product | Yield |

| 1 | Dieckmann Condensation | Dimethyl 3,3'-thiodipropanoate | Sodium Hydride (60% dispersion), Anhydrous THF | Reflux | 1-2 hours | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | High |

| 2 | Hydrolysis & Decarboxylation | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aqueous Sulfuric Acid | Reflux | 4 hours | Tetrahydrothiopyran-4-one | >75% (overall)[3] |

Experimental Protocols for Tetrahydrothiopyran-4-one

Protocol 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate [2]

-

Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere, add sodium hydride (4.0 g, 100 mmol, 60% dispersion in mineral oil).

-

Reagent Preparation: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend the dry NaH in 150 mL of anhydrous tetrahydrofuran (THF).

-

Addition: Dissolve dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred sodium hydride suspension at room temperature over 1 hour.

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux for 1 hour.

-

Work-up: Cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is between 6 and 7. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step.

Protocol 2: Synthesis of Tetrahydrothiopyran-4-one [2]

-

Setup: Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from the previous step in 150 mL of a 10% aqueous solution of sulfuric acid in a round-bottom flask.

-

Reaction: Heat the mixture to reflux for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield Tetrahydrothiopyran-4-one. The crude product can be purified further by vacuum distillation if required.

Synthesis of this compound from Tetrahydrothiopyran-4-one

The conversion of the ketone intermediate to the target carbonitrile is most reliably achieved via a three-step sequence: reduction to an alcohol, conversion of the alcohol to a tosylate leaving group, and subsequent nucleophilic substitution with cyanide.

Synthetic Pathway Overview

This multi-step conversion enhances the electrophilicity of the C4 position, facilitating the introduction of the nitrile group via an SN2 reaction.

Quantitative Data for this compound Synthesis

| Step | Reaction | Starting Material | Key Reagents/Solvents | Temperature | Time | Product | Typical Yield |

| 3 | Ketone Reduction | Tetrahydrothiopyran-4-one | Sodium borohydride (NaBH₄), Methanol (MeOH) | 0 °C to RT | 1-2 hours | Tetrahydrothiopyran-4-ol | >90% |

| 4 | Tosylation | Tetrahydrothiopyran-4-ol | p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM) | 0 °C to RT | 4-6 hours | Tetrahydrothiopyran-4-yl 4-methylbenzenesulfonate | 85-95%[4] |

| 5 | Cyanation (SN2) | Tetrahydrothiopyran-4-yl 4-methylbenzenesulfonate | Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO) | 80-100 °C | 2-6 hours | This compound | ~80%[4][5] |

Experimental Protocols for this compound

Protocol 3: Reduction of Tetrahydrothiopyran-4-one

-

Setup: Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of water or dilute HCl. Remove the methanol under reduced pressure.

-

Isolation: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Tetrahydrothiopyran-4-ol, which is often pure enough for the next step.

Protocol 4: Tosylation of Tetrahydrothiopyran-4-ol [1][4]

-

Setup: Dissolve Tetrahydrothiopyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) in a dry flask under an inert atmosphere and cool to 0 °C.

-

Addition: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Reaction: Stir the mixture at 0 °C for 4-6 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) if necessary.

Protocol 5: Cyanation of Tetrahydrothiopyran-4-yl Tosylate [5][6][7]

-

Setup: In a round-bottom flask equipped with a reflux condenser, add sodium cyanide (NaCN, 1.2 eq) to dimethyl sulfoxide (DMSO).

-

Reaction: Heat the stirred suspension to 90-100 °C. Add a solution of Tetrahydrothiopyran-4-yl 4-methylbenzenesulfonate (1.0 eq) in a minimum amount of DMSO to the heated mixture.

-

Monitoring: Maintain the reaction at 90-100 °C for 2-6 hours. Monitor the disappearance of the tosylate by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Isolation: Extract the aqueous mixture thoroughly with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash repeatedly with water to remove DMSO, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. All reactions, particularly those involving sodium hydride and sodium cyanide, should be handled with extreme care using appropriate personal protective equipment and engineering controls.

References

Physicochemical properties of Tetrahydrothiopyran-4-carbonitrile

An In-depth Technical Guide on the Physicochemical Properties of Tetrahydrothiopyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as thiane-4-carbonitrile, is a saturated heterocyclic compound featuring a six-membered thiopyran ring substituted with a nitrile group at the 4-position. The incorporation of a sulfur atom within the saturated ring provides a unique three-dimensional geometry that is advantageous for specific interactions with biological targets.[1] The nitrile group, a potent electron-withdrawing and hydrogen bond accepting moiety, serves as a versatile functional group in medicinal chemistry.[1] It can act as a bioisostere for other groups, such as carbonyl or hydroxyl, and participate in key interactions within enzyme active sites.[1] Consequently, nitrile-containing compounds have been explored as inhibitors for various enzymes, including cathepsins and dipeptidyl peptidases.[1] This document provides a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 195503-40-3 | [1][2][3][4] |

| Molecular Formula | C₆H₉NS | [2][3][4] |

| Molecular Weight | 127.21 g/mol | [1][2][3][4] |

| Appearance | Colorless to off-white Solid-Liquid Mixture | [3] |

| Boiling Point | 263.2 °C at 760 mmHg | [2][3] |

| Density | 1.08 g/cm³ (Predicted) | [3] |

| IUPAC Name | thiane-4-carbonitrile | [4] |

| SMILES | N#CC1CCSCC1 | [4] |

| InChI Key | DQKVZWAEWJUKAX-UHFFFAOYSA-N | [1][4] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically originates from the readily available starting material, Tetrahydro-4H-thiopyran-4-one.[1] Several synthetic strategies can be employed to convert the ketone functionality into the target carbonitrile group.

Synthetic Strategies

-

Via Cyanohydrin Formation: This method involves the reaction of Tetrahydro-4H-thiopyran-4-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN). This forms a cyanohydrin intermediate. Subsequent deoxygenation of the hydroxyl group, for instance, through conversion to a thiocarbonyl derivative followed by radical reduction, yields the final carbonitrile product.[1]

-

Via Nucleophilic Substitution: An alternative route begins with the reduction of Tetrahydro-4H-thiopyran-4-one to its corresponding alcohol, tetrahydrothiopyran-4-ol. The alcohol is then converted into a suitable leaving group, such as a tosylate or mesylate. Finally, nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) introduces the nitrile group at the 4-position.[1]

-

Via Tosylhydrazone (Shapiro-type reaction): The ketone can be converted to its p-toluenesulfonylhydrazone (tosylhydrazone), which can then be transformed into the nitrile under specific reaction conditions.[1]

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of this compound starting from Tetrahydro-4H-thiopyran-4-one.

Caption: General workflow for synthesis and characterization.

Detailed Protocol: Synthesis via Cyanohydrin Formation (Illustrative)

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Tetrahydro-4H-thiopyran-4-one in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

-

Addition of Reagent: Cool the solution to 0°C and add trimethylsilyl cyanide (TMSCN) dropwise. A catalytic amount of a Lewis acid may be added. Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Intermediate Deoxygenation: Once the cyanohydrin formation is complete, the reaction mixture is processed for the deoxygenation step. This multi-step process typically involves converting the hydroxyl group to a better leaving group and subsequent reduction.

-

Work-up: Upon completion, the reaction is carefully quenched, often with an aqueous solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[5][6][7]

-

Purification: The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final, high-purity product.[5][6]

-

Characterization: The identity and purity of the final compound are confirmed using a suite of analytical techniques. High-resolution mass spectrometry (MS) confirms the molecular weight and elemental composition.[1] Infrared (IR) spectroscopy is used to verify the presence of the characteristic nitrile (C≡N) stretch.[1] Finally, ¹H and ¹³C NMR spectroscopy are employed to confirm the precise chemical structure.[6]

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is largely dictated by the nitrile group, which serves as a valuable synthetic handle for further molecular elaboration.[1]

Key Transformations of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile is a primary site for chemical modifications.[1]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. This process typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to yield the corresponding carboxylic acid (thiane-4-carboxylic acid).[1]

-

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by various nucleophiles, enabling the formation of more complex structures.[1]

-

Reduction: The nitrile group can be reduced to a primary amine (thiane-4-methanamine), providing a key building block for further derivatization.

Caption: Key chemical transformations of the nitrile group.

Biological Context

The tetrahydrothiopyran scaffold is a recurring motif in many biologically active molecules.[1] The sulfur atom can influence physicochemical properties like lipophilicity and metabolic stability.[1] While specific signaling pathways for this compound are not extensively detailed in the literature, related tetrahydrothiopyran derivatives have been synthesized and evaluated for their acaricidal (pesticidal) activities against Psoroptes cuniculi.[8] Structure-activity relationship (SAR) studies on these derivatives revealed that the presence of a sulfone structure (oxidized sulfur) is crucial for activity.[8] Molecular docking simulations suggested that these compounds exhibit a good affinity for the Acetylcholinesterase (AChE) protein, identifying it as a potential drug target.[8][9] This highlights the potential of the tetrahydrothiopyran core structure as a promising framework for designing novel therapeutic and agrochemical agents.[1]

References

- 1. This compound|CAS 195503-40-3 [benchchem.com]

- 2. CAS 195503-40-3 | this compound - Synblock [synblock.com]

- 3. This compound , 98% , 195503-40-3 - CookeChem [cookechem.com]

- 4. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tetrahydrothiopyran-4-carbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydrothiopyran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its potential applications in drug discovery, particularly as a scaffold for enzyme inhibitors.

Core Compound Data

This compound is a sulfur-containing heterocyclic nitrile. The presence of the thiopyran ring and the versatile nitrile functional group makes it a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.[1]

| Property | Value | Source |

| CAS Number | 195503-40-3 | [1][2][3] |

| Molecular Formula | C₆H₉NS | [2][3] |

| Molecular Weight | 127.21 g/mol | [1][2][3] |

| IUPAC Name | Thiane-4-carbonitrile | [2][3] |

| Synonyms | Tetrahydro-2H-thiopyran-4-carbonitrile, 4-Cyanothiane | [2][3] |

| Purity | Typically available at 97% | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor, Dimethyl 3,3'-thiodipropionate. The initial step involves the formation of the key intermediate, Tetrahydrothiopyran-4-one, via a Dieckmann condensation. This is followed by the conversion of the ketone functional group to a nitrile.

Step 1: Synthesis of Tetrahydrothiopyran-4-one

A reliable method for the synthesis of Tetrahydrothiopyran-4-one involves the Dieckmann condensation of Dimethyl 3,3'-thiodipropionate, followed by decarboxylation.[4]

Experimental Protocol: Dieckmann Condensation and Decarboxylation [4]

-

Materials:

-

Dimethyl 3,3'-thiodipropionate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Dichloromethane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

10% aqueous Sulfuric acid

-

-

Procedure for Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate:

-

To a suspension of sodium hydride (4.0 g, 100 mmol) in anhydrous THF (150 mL) under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 1 hour.

-

After cooling to room temperature, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

-

-

Procedure for Tetrahydrothiopyran-4-one:

-

Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and perform a suitable work-up to isolate the Tetrahydrothiopyran-4-one.

-

Step 2: Conversion of Tetrahydrothiopyran-4-one to this compound

The conversion of the ketone to a nitrile is a key transformation. One common method involves the formation of a tosylhydrazone intermediate, which can then be converted to the nitrile.

Experimental Workflow: Ketone to Nitrile Conversion

Caption: General workflow for the synthesis of this compound from its ketone precursor.

Applications in Drug Discovery

The tetrahydrothiopyran scaffold is a valuable motif in medicinal chemistry. Its incorporation into molecules can influence their physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[1] The nitrile group is also a versatile functional group that can act as a bioisostere for other polar groups and participate in key interactions with biological targets.[1]

Enzyme Inhibition and the PI3K/Akt/mTOR Signaling Pathway

The dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention.[1] The tetrahydrothiopyran-4-one scaffold serves as a versatile framework for designing inhibitors that can target the ATP-binding site of kinases like PI3K and mTOR.[1] While direct studies on this compound's activity on this pathway are not extensively documented, its structural motifs are present in known kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key target in cancer drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tetrahydrothiopyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Tetrahydrothiopyran-4-carbonitrile (also known as thiane-4-carbonitrile), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the logical workflow, from synthesis to spectroscopic analysis, presenting expected data in clearly structured tables and detailing hypothetical experimental protocols.

Synthesis and Purification

The primary route for the synthesis of this compound involves the conversion of the ketone functionality of a readily available starting material, Tetrahydro-4H-thiopyran-4-one.[1] A common and effective method is the Shapiro reaction, which proceeds via a tosylhydrazone intermediate.

Experimental Protocol: Synthesis via Shapiro Reaction

-

Formation of the Tosylhydrazone: Tetrahydro-4H-thiopyran-4-one (1 equivalent) and p-toluenesulfonhydrazide (1.1 equivalents) are dissolved in methanol. A catalytic amount of hydrochloric acid is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold methanol, and dried to yield the tosylhydrazone.

-

Conversion to the Nitrile: The dried tosylhydrazone (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C under an inert atmosphere. Two equivalents of a strong base, such as n-butyllithium, are added dropwise, and the reaction is stirred for 2 hours at this temperature.

-

Cyanation: A solution of a cyanating agent, for example, cyanogen bromide (1.2 equivalents) in anhydrous THF, is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are essential for a complete assignment.

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR: Data is acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR: Data is acquired using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ signal at 77.16 ppm for ¹³C NMR.

The following tables summarize the expected ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 3.10 - 3.00 | m | 1H | H-4 | |

| 2.95 - 2.85 | m | 2H | H-2e, H-6e | |

| 2.80 - 2.70 | m | 2H | H-2a, H-6a | |

| 2.20 - 2.10 | m | 2H | H-3e, H-5e | |

| 2.05 - 1.95 | m | 2H | H-3a, H-5a |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 121.5 | C≡N |

| 35.0 | C-4 |

| 32.0 | C-3, C-5 |

| 28.5 | C-2, C-6 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The sample is dissolved in methanol at a concentration of 1 mg/mL.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | 128.0534 | 128.0532 | Protonated Molecule |

| [M+Na]⁺ | 150.0353 | 150.0351 | Sodium Adduct |

The fragmentation pattern would be expected to show losses of the nitrile group and fragments corresponding to the thiopyran ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (aliphatic) |

| 2850 | Medium | C-H stretch (aliphatic) |

| 2245 | Sharp, Medium | C≡N stretch (nitrile) |

| 1450 | Medium | C-H bend (methylene) |

| 650 | Medium | C-S stretch |

Workflow and Data Correlation

The structural elucidation of this compound follows a logical workflow, where the data from each analytical technique is correlated to build a complete picture of the molecule.

References

Spectroscopic Profile of Tetrahydrothiopyran-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrothiopyran-4-carbonitrile (CAS No: 195503-40-3, Molecular Formula: C6H9NS, Molecular Weight: 127.21 g/mol ). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, serving as a valuable resource for the characterization of this and similar heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.10 - 3.25 | m | 1H | H4 |

| ~ 2.80 - 2.95 | m | 4H | H2, H6 |

| ~ 2.10 - 2.25 | m | 4H | H3, H5 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120 | C≡N |

| ~ 35 - 40 | C4 |

| ~ 30 - 35 | C2, C6 |

| ~ 25 - 30 | C3, C5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Medium - Strong | C-H (aliphatic) stretching |

| ~ 2245 | Strong, Sharp | C≡N stretching[1][2] |

| ~ 1450 | Medium | CH₂ scissoring |

| ~ 1250 | Medium | C-S stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 127 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - HCN]⁺ |

| 83 | Moderate | [M - CS]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[3]

-

¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added.

-

¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[4]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty KBr plate is recorded and automatically subtracted from the sample spectrum. 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Presentation: The spectrum is presented as a plot of percentage transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Electron Ionization (EI) is employed, where the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.[7][8]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Structure of this compound.

References

- 1. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. whitman.edu [whitman.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

Commercial Availability and Technical Guide for Tetrahydrothiopyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of Tetrahydrothiopyran-4-carbonitrile (CAS No. 195503-40-3). This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical synthesis, and drug discovery.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered at purities of 97% or higher. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Scientific (Fisher Scientific) | 97% | 195503-40-3 | C6H9NS | 127.21 |

| Benchchem | - | 195503-40-3 | C6H9NS | 127.21 |

| Cenmed | - | 195503-40-3 | - | - |

| CookeChem | 98% | 195503-40-3 | C6H9NS | 127.21 |

| Synblock | ≥ 98% | 195503-40-3 | C6H9NS | 127.21 |

Physicochemical Properties

| Property | Value |

| IUPAC Name | Thiane-4-carbonitrile |

| Synonyms | 4-Cyanothiane, Tetrahydro-2H-thiopyran-4-carbonitrile |

| MDL Number | MFCD09025909 |

| InChI Key | DQKVZWAEWJUKAX-UHFFFAOYSA-N |

| SMILES | N#CC1CCSCC1 |

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of Tetrahydrothiopyran-4-one. Two common methodologies are outlined below.

Synthesis via Cyanohydrin Formation and Deoxygenation

This method proceeds through the formation of a cyanohydrin intermediate from Tetrahydrothiopyran-4-one, followed by the removal of the hydroxyl group.

Experimental Protocol:

-

Step 1: Cyanohydrin Formation. To a stirred solution of Tetrahydrothiopyran-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyanohydrin.

-

Step 2: Deoxygenation. The crude cyanohydrin is then subjected to deoxygenation. A common method involves conversion of the hydroxyl group to a thiocarbonyl derivative followed by radical reduction with a reagent such as tributyltin hydride.

Synthesis via Reduction and Nucleophilic Substitution

This two-step process involves the reduction of the ketone to an alcohol, followed by conversion to a good leaving group and subsequent displacement by a cyanide salt.[1]

Experimental Protocol:

-

Step 1: Reduction of Tetrahydrothiopyran-4-one. To a solution of Tetrahydrothiopyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium borohydride (NaBH4, 1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of water, and remove the solvent under reduced pressure. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield Tetrahydrothiopyran-4-ol.

-

Step 2: Conversion to Mesylate and Nucleophilic Substitution. Dissolve the obtained Tetrahydrothiopyran-4-ol (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0°C for 1-2 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The crude mesylate is then dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add sodium cyanide or potassium cyanide (1.5 eq) and heat the reaction mixture (e.g., to 60-80°C). Monitor the reaction by TLC. Upon completion, cool the reaction, pour it into water, and extract with an organic solvent. Purify the crude product by column chromatography to obtain this compound.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented in publicly available literature, the tetrahydrothiopyran scaffold is a recurring motif in many biologically active compounds.[1] The nitrile group is a versatile functional group in medicinal chemistry, capable of acting as a bioisostere for other functional groups and participating in key interactions with enzyme active sites.[1]

Derivatives of the precursor, Tetrahydrothiopyran-4-one, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Notably, certain thiopyran derivatives have been identified as inhibitors of key signaling proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

The structural similarity of this compound to these active derivatives suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The nitrile functionality can serve as a synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries for screening in various disease models.

Relevant Signaling Pathways for Thiopyran Derivatives

The inhibition of EGFR and VEGFR-2 signaling pathways by thiopyran derivatives highlights their potential in oncology drug discovery. These pathways are critical for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth and division. Dysregulation of the EGFR pathway is a common feature in many cancers.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can starve tumors of their blood supply.

Conclusion

This compound is a commercially available and synthetically accessible heterocyclic compound. While its own biological activity is not yet fully characterized, its structural features and the proven pharmacological relevance of the broader thiopyran class of molecules make it a compound of significant interest for drug discovery and development. The synthetic protocols and pathway information provided in this guide offer a solid foundation for researchers to explore the potential of this and related molecules in the design of novel therapeutic agents.

References

Tetrahydrothiopyran-4-carbonitrile: A Comprehensive Technical Guide to a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-carbonitrile (THTC) is a saturated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stable thiopyran ring and a versatile nitrile functional group, offers a unique combination of properties that make it an ideal intermediate for constructing complex molecular architectures. The tetrahydrothiopyran moiety is a recognized structural motif in numerous pharmacologically active compounds, where the sulfur atom can influence key properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] The nitrile group serves as a valuable synthetic handle, readily transformable into other critical functional groups like amines and carboxylic acids, thereby providing access to a diverse range of derivatives.[1] Furthermore, in medicinal chemistry, the nitrile group can act as a bioisostere for carbonyl or hydroxyl groups and participate in crucial interactions with enzyme active sites, making it a valuable component in the design of novel therapeutic agents, including inhibitors for enzymes like cathepsins and dipeptidyl peptidases.[1]

This technical guide provides an in-depth overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and process diagrams are included to serve as a practical resource for scientists in the field.

Physicochemical and Safety Data

This compound is a compound that requires careful handling due to its potential hazards. The following tables summarize its key properties and safety information.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 195503-40-3 | [1][2][3] |

| Molecular Formula | C₆H₉NS | [2][3] |

| Molecular Weight | 127.21 g/mol | [1][2][3] |

| IUPAC Name | thiane-4-carbonitrile | [2][3] |

| Synonyms | 4-cyanothiane, tetrahydro-2H-thiopyran-4-carbonitrile | [2][3] |

| Purity | Typically available at 97% or 98% | [2][4] |

| InChI Key | DQKVZWAEWJUKAX-UHFFFAOYSA-N | [1][2][3] |

Hazard and Safety Information

| Hazard Statement | Precautionary Measures | Reference |

| Harmful if swallowed, in contact with skin, or if inhaled. | Wash hands thoroughly after handling. Wear protective gloves/clothing/eye protection. Use only in a well-ventilated area. | [5] |

| Causes skin irritation. | IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice. | [5] |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [5] |

| May cause respiratory irritation. | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [5] |

Synthesis of this compound

The primary and most common precursor for the synthesis of THTC is Tetrahydro-4H-thiopyran-4-one (CAS 1072-72-6).[1][6] This ketone is a versatile starting material for introducing the nitrile functionality at the 4-position of the thiopyran ring.[1] Several synthetic strategies have been developed for this conversion.

Synthetic Pathways from Tetrahydro-4H-thiopyran-4-one

The conversion of the ketone to the nitrile can be achieved through several established methods in organic chemistry. The most common routes involve the formation of an intermediate such as a cyanohydrin or a tosylhydrazone, or the conversion of the corresponding alcohol to a suitable leaving group followed by nucleophilic substitution.[1]

Experimental Protocol: Synthesis via Sₙ2 Substitution (Route 3)

This protocol outlines a reliable two-step process starting with the reduction of the ketone to an alcohol, followed by conversion to a tosylate and subsequent nucleophilic substitution with a cyanide salt.[1]

Step 1: Reduction to Tetrahydro-2H-thiopyran-4-ol

-

In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding 1 M HCl until the pH is ~6-7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Tetrahydro-2H-thiopyran-4-ol, which can often be used in the next step without further purification.

Step 2: Tosylation and Cyanation to yield THTC

-

Dissolve the crude Tetrahydro-2H-thiopyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Add pyridine (2.0 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate.

-

Dissolve the crude tosylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) (1.5 eq) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash thoroughly with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Key Chemical Transformations of THTC

The nitrile group of THTC is the primary site of chemical reactivity, allowing for its conversion into other valuable functional groups. The two most significant transformations are hydrolysis to a carboxylic acid and reduction to a primary amine. These reactions create key intermediates for further synthetic elaboration.[1]

Reduction to 4-(Aminomethyl)tetrahydro-2H-thiopyran

The reduction of the nitrile group provides a primary amine, a common functional group in pharmacologically active molecules.

Experimental Protocol: Catalytic Hydrogenation This protocol is adapted from a similar synthesis of 4-aminomethyltetrahydropyran.[7]

-

In a stainless steel autoclave, charge this compound (1.0 eq), an ammonia-methanol solution (e.g., 20% w/w), and a catalytic amount of Raney Nickel (approx. 15-20% by weight of the nitrile).[7]

-

Seal the autoclave and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to 0.5-0.6 MPa.[7]

-

Heat the reaction mixture to 50-60 °C with vigorous stirring.[7]

-

Maintain the temperature and pressure for 5-10 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting crude amine by vacuum distillation to yield 4-(Aminomethyl)tetrahydro-2H-thiopyran as a liquid.

Hydrolysis to Tetrahydrothiopyran-4-carboxylic acid

Hydrolysis of the nitrile furnishes a carboxylic acid, another crucial functional group for synthesis, for example, in amide bond formation. The hydrolysis can be performed under acidic or basic conditions.[8][9][10]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

In a round-bottom flask, combine this compound (1.0 eq) with an aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl) or 30% sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux (typically 100-110 °C).

-

The reaction proceeds in two stages: first, conversion to the intermediate amide, followed by hydrolysis to the carboxylic acid.[9][10] Monitor the reaction by TLC or LC-MS until the starting material and intermediate amide are consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

The product, Tetrahydrothiopyran-4-carboxylic acid, may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., water or ethyl acetate/hexanes) to obtain the pure carboxylic acid.

Applications in Drug Discovery

The true value of THTC lies in its role as a precursor to molecules with therapeutic potential. The tetrahydrothiopyran scaffold offers a three-dimensional geometry that can be advantageous for specific interactions with biological targets.[1] Its derivatives, particularly the amine and carboxylic acid, are key building blocks for introducing this scaffold into larger drug candidates.

For instance, the analogous 4-aminomethyltetrahydropyran has been used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitors for treating schizophrenia and in the discovery of selective mTOR kinase inhibitors.[7] This highlights the utility of such saturated heterocyclic amines in accessing complex and biologically relevant chemical space.

Logical Workflow in Scaffold-Based Drug Design

The use of THTC in a drug discovery program can be visualized as a logical workflow, starting from the versatile intermediate and culminating in a potential drug candidate that interacts with a biological target.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from tetrahydro-4H-thiopyran-4-one and the facile conversion of its nitrile group into primary amines and carboxylic acids make it an essential building block for the synthesis of complex molecules. For professionals in drug discovery, THTC provides a reliable route to incorporate the pharmacologically relevant tetrahydrothiopyran scaffold into novel therapeutic candidates, enabling the exploration of new chemical space and the development of next-generation medicines. The protocols and data presented in this guide serve to underscore its utility and provide a practical foundation for its application in the laboratory.

References

- 1. This compound|CAS 195503-40-3 [benchchem.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 4. This compound , 98% , 195503-40-3 - CookeChem [cookechem.com]

- 5. fishersci.com [fishersci.com]

- 6. Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Dieckmann Condensation: A Technical Guide to the Synthesis of Tetrahydrothiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Dieckmann condensation for the synthesis of Tetrahydrothiopyran-4-one, a crucial heterocyclic scaffold in medicinal chemistry. This document details the core principles of the reaction, provides explicit experimental protocols, and presents quantitative data to support researchers in the application of this synthetic route.

Core Principles of the Dieckmann Condensation

The Dieckmann condensation is a robust and reliable base-catalyzed intramolecular cyclization of a diester to yield a cyclic β-keto ester.[1] This reaction is particularly effective for the formation of stable 5- and 6-membered rings.[1][2][3] In the context of Tetrahydrothiopyran-4-one synthesis, the starting material is typically a dialkyl 3,3'-thiodipropionate, such as diethyl or dimethyl 3,3'-thiodipropionate.[1][4]

The reaction is initiated by a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent like toluene or tetrahydrofuran (THF).[1] The base abstracts an α-proton from one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide group results in the formation of the cyclic β-keto ester, in this case, an alkyl 4-oxothiane-3-carboxylate.[1][2][5] This intermediate can then be hydrolyzed and decarboxylated to yield the final product, Tetrahydrothiopyran-4-one.[4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of the Dieckmann condensation for the synthesis of Tetrahydrothiopyran-4-one and a generalized workflow for the experimental procedure.

Caption: Mechanism of the Dieckmann Condensation for Tetrahydrothiopyran-4-one Synthesis.

Caption: Generalized Experimental Workflow for Tetrahydrothiopyran-4-one Synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Tetrahydrothiopyran-4-one and its precursor via the Dieckmann condensation.

Table 1: Reagents and Conditions for the Synthesis of Alkyl 4-oxothiane-3-carboxylate

| Parameter | Value | Reference |

| Starting Material | Diethyl 3,3'-thiodipropionate or Dimethyl 3,3'-thiodipropionate | [1][4] |

| Base | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH, 60% in oil) | [1][4] |

| Base Stoichiometry | 1.0 - 10.0 equivalents | [2][4] |

| Solvent | Anhydrous Toluene or Tetrahydrofuran (THF) | [1][4] |

| Reaction Temperature | Room temperature to reflux (80-110 °C) | [1][4] |

| Reaction Time | 1 - 20 hours | [2][4] |

| Yield | Up to 75% | [2] |

Table 2: Reagents for Subsequent Hydrolysis and Decarboxylation

| Parameter | Value | Reference |

| Starting Material | Crude Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | [4] |

| Reagent | 10% Aqueous Sulfuric Acid | [4] |

| Reaction Condition | Reflux | [4] |

Detailed Experimental Protocols

The following protocols provide detailed procedures for the key steps in the synthesis of Tetrahydrothiopyran-4-one.

Protocol 1: Synthesis of Ethyl 4-oxothiane-3-carboxylate[1]

Materials:

-

Diethyl 3,3'-thiodipropionate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of sodium ethoxide or sodium hydride (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.[1]

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath.[1] Slowly and carefully add 1 M HCl to quench the reaction until the mixture is acidic (pH ~5-6).[1]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether.[1]

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[1] Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 4-oxothiane-3-carboxylate. Further purification can be achieved by column chromatography.

Protocol 2: Synthesis of Tetrahydrothiopyran-4-one via Decarboxylation[4]

Materials:

-

Crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

-

10% aqueous solution of sulfuric acid

Procedure:

-

Reaction Setup: Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid in a round-bottom flask.[4]

-

Decarboxylation: Heat the mixture to reflux.[4] The duration of the reflux will depend on the scale and should be monitored until the reaction is complete (e.g., by TLC or GC-MS).

-

Work-up and Isolation: After cooling, the reaction mixture is typically neutralized and extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated to yield the crude Tetrahydrothiopyran-4-one. Purification is generally performed by distillation or column chromatography.

Conclusion

The Dieckmann condensation provides an efficient and well-established pathway for the synthesis of Tetrahydrothiopyran-4-one, a valuable building block in drug discovery and development. By carefully controlling the reaction conditions, including the choice of base, solvent, and temperature, researchers can achieve good yields of the desired cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation afford the final Tetrahydrothiopyran-4-one. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this important synthetic transformation.

References

Synthesis of Thiopyran Derivatives via Cycloaddition Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiopyran derivatives represent a significant class of sulfur-containing heterocycles that are integral to numerous biologically active compounds and functional materials. Their synthesis, particularly through the strategic use of cycloaddition reactions, offers a powerful and versatile approach to constructing these complex scaffolds with high degrees of stereochemical and regiochemical control. This technical guide provides a comprehensive overview of the primary cycloaddition methodologies for synthesizing thiopyran and its derivatives, including [4+2], [3+2], and [2+2] cycloaddition strategies. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

[4+2] Cycloaddition Reactions: The Thio-Diels-Alder Approach

The hetero-Diels-Alder reaction, or [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered heterocycles, and its application to the formation of thiopyrans is well-established.[1][2][3] This reaction typically involves the cycloaddition of a conjugated diene with a dienophile containing a thiocarbonyl group (a thial), or alternatively, a sulfur-containing diene with a dienophile. These reactions can proceed via either a concerted or a stepwise mechanism, influenced by the nature of the reactants and reaction conditions.[2][3]

Intermolecular Thio-Diels-Alder Reactions

Intermolecular thio-Diels-Alder reactions provide a direct route to a wide array of thiopyran derivatives. The reactivity of the thiocarbonyl dienophile is a key factor, with electron-withdrawing groups generally enhancing reactivity. Various sources of thiocarbonyl compounds can be employed, including thioaldehydes, thioketones, and thioesters.[3]

A significant advancement in this area is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[4][5] For instance, the reaction of thiochalcones with levoglucosenone under microwave irradiation proceeds rapidly to afford tricyclic 2,3-dihydro-4H-thiopyran derivatives.[4][5] Continuous flow synthesis has also emerged as a powerful technique for the generation of unstable thioaldehydes in situ and their subsequent trapping in a Diels-Alder reaction, allowing for safe and scalable production.[6]

Intramolecular Thio-Diels-Alder Reactions

Intramolecular [4+2] cycloadditions offer an efficient strategy for the construction of fused and polycyclic thiopyran systems. This approach involves a molecule containing both a diene and a thiocarbonyl dienophile, which upon reaction, form a bicyclic or polycyclic structure.

Quantitative Data for [4+2] Cycloaddition Reactions

The following table summarizes representative examples of [4+2] cycloaddition reactions for the synthesis of thiopyran derivatives, highlighting the diversity of reactants and conditions.

| Diene/Thio-component | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Thiochalcones | Levoglucosenone | THF, 60 °C, Microwave (10 min) | Tricyclic 2,3-dihydro-4H-thiopyran | up to 98% | [4][5] |

| Phenylacyl sulfides (in situ thioaldehyde) | Electron-rich 1,3-butadienes | Continuous flow, UV irradiation | 3,6-dihydro-2H-thiopyrans | up to 99% | [6] |

| 4,6-Disubstituted 2H-thiopyrans | N-Phenylmaleimide | Toluene, reflux | Diels-Alder adduct | Good yields | [7] |

| Thiobenzophenone | Various olefins | UV light | Thietanes ([2+2] adduct) | Good yields | [8] |

| 1,2,3-Thiadiazoles | Alkenes | Rh-catalyst | Dihydrothiophenes ([3+2] adduct) | Good to excellent | [9] |

| Thiocarbonyl ylides | Alkenes/Alkynes | High pressure (5-14 kbar) | Dihydro/Tetrahydrothiophenes | up to 86% | [10] |

[3+2] Cycloaddition Reactions: Access to Hydrogenated Thiopyrans

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful method for the synthesis of five-membered heterocycles. In the context of thiopyran synthesis, this methodology is primarily used to generate dihydro- and tetrahydrothiophenes, which are valuable precursors to thiopyrans or can be target molecules in their own right. The most common 1,3-dipole employed for this purpose is the thiocarbonyl ylide.[10][11]

Thiocarbonyl ylides can be generated in situ from various precursors and react with a wide range of dipolarophiles, including alkenes and alkynes, to afford the corresponding cycloadducts.[10] The use of high-pressure conditions has been shown to significantly enhance the efficiency of these reactions, particularly for thermally unstable or sterically hindered substrates.[10]

Quantitative Data for [3+2] Cycloaddition Reactions

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Chloromethyl trimethylsilylmethyl sulfide | α,β-Unsaturated compounds | Fluoride ion | Tetrahydrothiophenes | Good | [11] |

| Bis(trimethylsilylmethyl)sulfoxides | Alkenes | Heat | Dihydro/Tetrahydrothiophenes | - | [11] |

| 1a (precursor) | Cyclohex-2-en-1-one (6) | 14 kbar, 23 °C, DMPU | 7 | 86% | [10] |

| 1a (precursor) | Various styrenes | Thermal or High Pressure | 3-Aryl substituted tetrahydrothiophenes | Moderate to good | [10] |

[2+2] Cycloaddition Reactions: Formation of Thietanes

Photochemical [2+2] cycloadditions, also known as the Paternò-Büchi reaction for heteroatom-containing systems, offer a direct route to four-membered rings. In the realm of sulfur heterocycles, the photocycloaddition of thioketones with alkenes is a key method for the synthesis of thietanes.[8][12] These reactions are typically initiated by the photoexcitation of the thiocarbonyl compound to its triplet state, which then reacts with the alkene in a stepwise manner via a 1,4-diradical intermediate.[9]

The regioselectivity of the reaction is influenced by both steric and electronic factors of the reactants. Both inter- and intramolecular versions of this reaction have been developed, providing access to a variety of thietane structures, including spirocyclic systems.[8]

Quantitative Data for [2+2] Cycloaddition Reactions

| Thiocarbonyl Compound | Alkene | Conditions | Product | Yield (%) | Reference |

| Thiobenzophenone | Electron-rich olefins | UV light (366 nm) | Thietanes | Good | [12] |

| Thiobenzophenone | Electron-deficient olefins | UV light (366 or 589 nm) | Thietanes | Good | [12] |

| Xanthione | Acenaphthylene | UV light (Na lamp) | Spirothietane | Good | [8] |

| Xanthione | Indene | UV light (Na lamp) | Spirothietane | Good | [8] |

Experimental Protocols

General Procedure for Microwave-Assisted Hetero-Diels-Alder Reaction of Thiochalcones with Levoglucosenone[4]

A solution of the corresponding thiochalcone (1.1 mmol) and levoglucosenone (1.0 mmol, 126 mg) in dry tetrahydrofuran (THF, 4 mL) is placed in a microwave reactor vial. The mixture is irradiated with microwaves (200 W) at 60 °C for 10 minutes. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by preparative layer chromatography or column chromatography on silica gel to afford the desired tricyclic 2,3-dihydro-4H-thiopyran derivative. Products are characterized by NMR and mass spectrometry.

General Procedure for High-Pressure [3+2] Cycloaddition of a Thiocarbonyl Ylide with an Alkene[10]

A solution of the thiocarbonyl ylide precursor (e.g., 2 equiv) and the alkene (1 equiv) in a suitable solvent (e.g., N,N'-dimethylpropyleneurea, DMPU) is placed in a sealed high-pressure reactor. The reactor is pressurized to the desired pressure (e.g., 5-14 kbar) and the reaction is allowed to proceed at a specific temperature (e.g., 23 °C) for a designated time. After depressurization, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the dihydro- or tetrahydrothiophene product. Characterization is performed using NMR, IR, and high-resolution mass spectrometry.

General Procedure for Photochemical [2+2] Cycloaddition of Thiobenzophenone with an Olefin[12]

A solution of thiobenzophenone and the olefin in a suitable solvent (e.g., benzene or acetonitrile) is placed in a photoreactor equipped with a UV lamp (e.g., 366 nm or 589 nm). The solution is irradiated for a specified period, with the reaction progress monitored by techniques such as TLC or GC. Upon completion, the solvent is evaporated, and the resulting crude product is purified by column chromatography or recrystallization to give the corresponding thietane. The structure and stereochemistry of the product are confirmed by spectroscopic methods.

Visualizations

Reaction Mechanisms

Caption: Generalized mechanism of a concerted [4+2] Thio-Diels-Alder reaction.

Caption: [3+2] Cycloaddition of a thiocarbonyl ylide with an alkene.

Caption: Stepwise mechanism of a photochemical [2+2] cycloaddition.

Experimental Workflow

Caption: A typical experimental workflow for cycloaddition synthesis.

Signaling Pathway

Caption: EGFR signaling and potential points of inhibition by thiopyrans.

Conclusion

Cycloaddition reactions provide a powerful and versatile toolkit for the synthesis of thiopyran derivatives. The [4+2] thio-Diels-Alder reaction is a classic and highly effective method for constructing the thiopyran ring, with modern variations such as microwave-assisted and continuous flow synthesis enhancing its efficiency and scope. For the synthesis of partially or fully saturated thiopyran rings, [3+2] cycloadditions of thiocarbonyl ylides offer a reliable route. Furthermore, photochemical [2+2] cycloadditions provide access to the related four-membered thietane ring system. The continued development of these and other cycloaddition strategies will undoubtedly lead to the discovery of novel thiopyran derivatives with important applications in medicine and materials science. The information presented in this guide is intended to aid researchers in the design and execution of synthetic routes to this important class of heterocyclic compounds.

References

- 1. NF-kappaB, a mediator for lung carcinogenesis and a target for lung cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4. Synthetic Entry to Polyfunctionalized Molecules through the [3+2]-Cycloaddition of Thiocarbonyl Ylides • Haut Research Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. A Remarkable Selectivity Observed in Hetero-Diels-Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhodium-Catalyzed Cycloaddition: A Technical Guide to the Synthesis of Functionalized Tetrahydrothiopyran-4-ones

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Tetrahydrothiopyran-4-ones are a critical class of sulfur-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and are of significant interest in medicinal chemistry. Traditional synthetic routes to these structures can be circuitous and lack the modularity required for modern drug discovery. This technical guide details an efficient and versatile rhodium-catalyzed approach for the synthesis of functionalized tetrahydrothiopyran-4-ones. The methodology is centered around a tandem rhodium-catalyzed alkyne hydroacylation and an intramolecular thio-conjugate addition sequence. This one-pot process allows for the rapid assembly of diverse tetrahydrothiopyran-4-ones from readily available starting materials, offering a significant advantage over classical methods. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The tetrahydrothiopyran-4-one motif is a privileged scaffold in drug discovery, appearing in a range of compounds with diverse pharmacological activities. The development of efficient and flexible synthetic methods to access this core structure is therefore of paramount importance. Rhodium-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures.[1] This guide focuses on a rhodium-catalyzed cycloaddition strategy that provides a direct and atom-economical route to functionalized tetrahydrothiopyran-4-ones.

The core transformation involves the reaction of β-tert-butylthio-substituted aldehydes with various alkynes, catalyzed by a rhodium complex.[2] The reaction proceeds through a tandem sequence, initiated by a rhodium-catalyzed hydroacylation of the alkyne, followed by a subsequent intramolecular thio-conjugate addition to form the six-membered heterocyclic ring.[2] This process offers a high degree of modularity, allowing for the introduction of diverse substituents on the tetrahydrothiopyran-4-one ring.

Reaction Principle and Mechanism